molecular formula C₁₆H₁₇NO₄ B1145252 N-(Carbobenzyloxy)dopamine CAS No. 37034-22-3

N-(Carbobenzyloxy)dopamine

Cat. No.: B1145252
CAS No.: 37034-22-3
M. Wt: 287.31
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Description

N-(Carbobenzyloxy)dopamine is a derivative of dopamine, a neurotransmitter that plays significant roles in the central nervous system and the periphery. This compound is often used as an intermediate in the synthesis of dopamine-related metabolites . Its molecular formula is C16H17NO4, and it has a molecular weight of 287.31 g/mol .

Mechanism of Action

Target of Action

N-(Carbobenzyloxy)dopamine is a derivative of dopamine, a major catecholamine neurotransmitter in the brain. Dopamine acts through two different subclasses of receptors including D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors . These receptors are involved in regulating multiple functions including voluntary action, reward, circadian rhythm, consciousness, and cognition .

Mode of Action

Dopamine release from axon terminals may occur with different mechanisms: action potential propagation-induced membrane depolarization evokes release from the vesicular stores . The action of dopamine released is primarily terminated by its reuptake into the presynaptic terminals .

Biochemical Pathways

Dopamine is synthesized in two steps: hydroxylation of L-tyrosine to DOPA catalyzed by tyrosine hydroxylase (TH), and further decarboxylation of DOPA to dopamine via aromatic L-amino acid decarboxylase (AADC) enzyme . Dopamine is stored in the cytoplasm and in at least two different vesicular pools . The vesicular monoamine transporter concentrates dopamine into vesicles, protecting it from enzymatic degradation .

Pharmacokinetics

Dopamine and norepinephrine have predictable pharmacokinetics . The pharmacodynamic effects of dopamine show much inter-individual variability and unpredictability .

Result of Action

The result of this compound’s action would be expected to be similar to that of dopamine. Dopamine regulates a variety of functions including voluntary action, reward, circadian rhythm, consciousness, and cognition . An adequate balance of dopamine assures a state of happiness while overexcitation of the dopamine system leads to manic and psychotic responses .

Action Environment

The action of this compound, like dopamine, can be influenced by various environmental factors. For instance, stress activates the mesolimbic pathway that causes an increase in dopamine over the synapse with reduced reuptake . This results in the activation of dopamine receptors which contributes to stress .

Biochemical Analysis

Biochemical Properties

N-(Carbobenzyloxy)dopamine, as an intermediate in the synthesis of dopamine, may interact with enzymes involved in dopamine metabolism. These include tyrosine hydroxylase, which converts tyrosine into L-DOPA, and aromatic L-amino acid decarboxylase, which produces dopamine by decarboxylation of DOPA . The nature of these interactions is likely enzymatic, with this compound serving as a substrate or product.

Cellular Effects

The effects of this compound on cells are not well-studied. Given its role in dopamine synthesis, it may influence cell function by contributing to dopamine production. Dopamine impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-understood. It may exert its effects at the molecular level through its involvement in dopamine synthesis. Dopamine can bind to dopamine receptors, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Dopamine, which this compound helps synthesize, has been shown to have complex dynamics in the brain, with its effects changing over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of dopamine synthesis. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase

Transport and Distribution

Dopamine, which this compound helps synthesize, is transported by the dopamine transporter (DAT), a membrane-spanning protein that pumps dopamine out of the synaptic cleft back into the cytosol .

Subcellular Localization

Dopamine receptors, which would interact with dopamine synthesized from this compound, have been found in discrete signaling sites along the plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Carbobenzyloxy)dopamine typically involves the reaction of dopamine with an active ester of an appropriate N-carbobenzyloxy amino acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:

    Reactants: Dopamine and an active ester of N-carbobenzyloxy amino acid.

    Conditions: The reaction is usually performed in a solvent such as dichloromethane or ether, under an inert atmosphere to prevent oxidation.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Carbobenzyloxy)dopamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are highly reactive intermediates.

    Reduction: Reduction reactions can convert this compound back to its parent amine, dopamine.

    Substitution: The benzyl protecting group can be removed under acidic or basic conditions to yield dopamine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to remove the benzyl protecting group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dopamine.

    Substitution: Dopamine after removal of the benzyl protecting group.

Scientific Research Applications

N-(Carbobenzyloxy)dopamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(Carbobenzyloxy)dopamine is unique due to its benzyl protecting group, which allows for selective reactions and modifications. Similar compounds include:

    Dopamine: The parent compound, which lacks the benzyl protecting group.

    N-(Carbobenzyloxy)tyrosine: Another protected amino acid derivative used in similar synthetic applications.

    N-(Carbobenzyloxy)phenylalanine: A related compound with a similar structure but different functional properties.

These compounds share structural similarities but differ in their specific applications and reactivity.

Properties

CAS No.

37034-22-3

Molecular Formula

C₁₆H₁₇NO₄

Molecular Weight

287.31

Synonyms

N-Carbobenzoxydopamine;  N-[2-(3,4-Dihydroxyphenyl)ethyl]carbamic acid benzyl ester;  N-(Benzyloxycarbonyl)dopamine;  [2-(3,4-Dihydroxyphenyl)ethyl]carbamic Acid Phenylmethyl Ester;  (3,4-Dihydroxyphenethyl)carbamic Acid Benzyl Ester;  N-[2-(3,4-dihydroxy

Origin of Product

United States

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